

Comparative Guide: Melting Point & Physical Properties of Chloromethyl Thiazole Carboxylates

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Compound of Interest

Compound Name:	ethyl 5-(chloromethyl)thiazole-2-carboxylate
CAS No.:	175675-74-8
Cat. No.:	B1444184

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Executive Summary

Ethyl 5-(chloromethyl)thiazole-2-carboxylate (CAS: 175675-74-8) is a specialized heterocyclic building block used in the synthesis of thiazole-containing pharmaceuticals. Unlike its widely characterized isomers, this specific compound is often encountered as a viscous oil or low-melting solid at room temperature, making "melting point" a complex parameter that requires precise definition against purity levels.

This guide compares the target compound against its two most critical alternatives:

- The Regioisomer: Ethyl 4-(chloromethyl)thiazole-2-carboxylate (Solid).
- The Functional Analog: 2-Chloro-5-(chloromethyl)thiazole (Ritonavir Intermediate, Low-Melting Solid).

Physical Property Analysis: The Data Landscape

The following table aggregates experimental and predicted data to establish a baseline for quality control.

Property	Target Compound	Alternative A (Regioisomer)	Alternative B (Ritonavir Int.)
Chemical Name	Ethyl 5-(chloromethyl)thiazole-2-carboxylate	Ethyl 4-(chloromethyl)thiazole-2-carboxylate	2-Chloro-5-(chloromethyl)thiazole
CAS Number	175675-74-8	100960-16-5	105827-91-6
Physical State (RT)	Viscous Liquid / Low-Melting Solid	Crystalline Solid	Low-Melting Solid
Melting Point	< 25 °C (Predicted) *	58 – 60 °C	30 – 35 °C
Boiling Point	~303 °C (Predicted)	~110 °C (at 1 mmHg)	108 – 110 °C (at 18 mmHg)
Purity Marker	HPLC / GC (due to liquid state)	Sharp Melting Point	Melting Point & GC
Storage	2-8°C, Inert Atmosphere	2-8°C, Inert Atmosphere	2-8°C, Protect from Light

*Note: Experimental melting point data for CAS 175675-74-8 is scarce in open literature. Its structural similarity to the 2-chloro analog (MP ~35°C) and the liquid state of its methyl precursor (Ethyl 5-methylthiazole-2-carboxylate) suggests a melting point near or below ambient temperature.

Why the Discrepancy?

The position of the chloromethyl group significantly impacts crystal lattice energy.

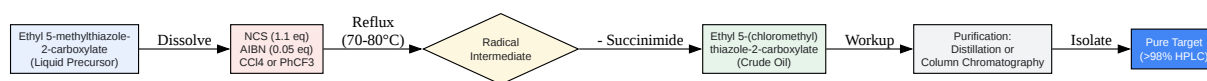
- 4-Position (Alternative A): The substituent is closer to the ring nitrogen, often allowing for more ordered packing and a higher melting point (Solid).
- 5-Position (Target): The substituent is adjacent to the sulfur, which increases lipophilicity and rotational freedom, often lowering the melting point (Liquid/Low-Melting Solid).

Synthesis & Purification Workflow

To obtain high-purity **Ethyl 5-(chloromethyl)thiazole-2-carboxylate** suitable for MP determination or downstream synthesis, the following Radical Chlorination Protocol is recommended. This method minimizes the formation of the dichloromethyl impurity, which drastically depresses melting point.

Core Reaction Pathway

The synthesis relies on the radical halogenation of the methyl precursor using N-Chlorosuccinimide (NCS).



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Figure 1: Radical chlorination pathway for the synthesis of the target chloromethyl thiazole.

Step-by-Step Protocol

- Setup: Charge a flame-dried round-bottom flask with Ethyl 5-methylthiazole-2-carboxylate (1.0 eq) and anhydrous Trifluorotoluene (PhCF₃) or CCl₄ (0.5 M concentration).
 - Expert Tip: PhCF₃ is a greener alternative to CCl₄ with a higher boiling point, driving the radical reaction faster.
- Initiation: Add N-Chlorosuccinimide (NCS) (1.05 eq) and AIBN (0.05 eq).
- Reaction: Heat to reflux (approx. 80-100°C) under Argon. Monitor by TLC (Hexane:EtOAc 4:1).
 - Critical Checkpoint: The reaction is complete when the starting material spot disappears. Over-reaction leads to the dichloromethyl byproduct, which is inseparable by simple distillation.

- Workup: Cool to 0°C to precipitate succinimide. Filter. Wash filtrate with water and brine.^[1] Dry over Na₂SO₄.
- Purification:
 - Method A (Preferred): Vacuum distillation. Expect a boiling point ~130-140°C at 0.5 mmHg.
 - Method B: Flash chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Scientific Integrity: Handling & Stability

The "melting point" of this compound is not just a physical constant; it is a stability indicator.

The "Self-Validating" Purity Test

If your sample of **Ethyl 5-(chloromethyl)thiazole-2-carboxylate** is a dark brown liquid, it has likely undergone degradation.

- Mechanism: The chloromethyl group is highly electrophilic. Traces of moisture cause hydrolysis to the hydroxymethyl derivative (Solid, MP > 80°C) or dimerization.
- Validation:
 - Visual: Pure compound is a pale yellow oil or off-white waxy solid.
 - H-NMR: Check the -CH₂Cl peak at ~4.8 ppm (singlet). A shift to ~4.9 ppm indicates hydrolysis (-CH₂OH).

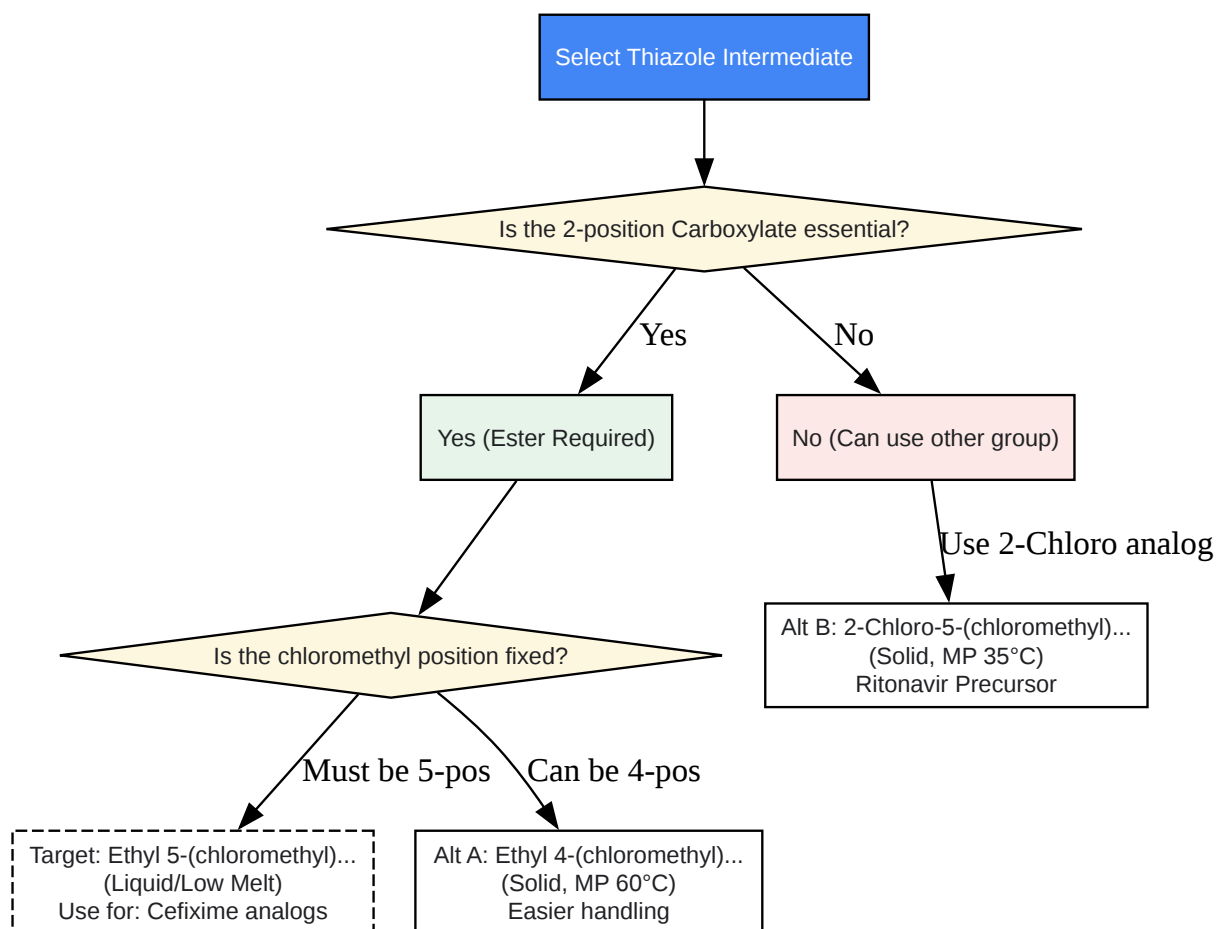
Troubleshooting Melting Point Depression

If you attempt to crystallize the compound (e.g., from Hexane/Ether at -20°C) and observe a "slush" instead of crystals:

- Cause: Presence of unreacted methyl precursor (liquid).
- Solution: Recrystallization is ineffective. You must use fractional distillation to separate the methyl precursor (lower BP) from the chloromethyl product.

Comparative Decision Matrix

Use this logic flow to determine which compound fits your drug development needs.



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Figure 2: Selection matrix for thiazole intermediates based on structural requirements and handling properties.

References

- ChemicalBook. (2024). **Ethyl 5-(chloromethyl)thiazole-2-carboxylate** Product Properties. Retrieved from

- Sigma-Aldrich. (2024). Ethyl 4-(chloromethyl)thiazole-2-carboxylate Safety & Data. Retrieved from
- PubChem. (2024).[2] Ethyl thiazole-5-carboxylate Compound Summary. Retrieved from
- Beck, G., & Heitzer, H. (1988).[3] Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. U.S. Patent 4,748,243.[3] (Source for 2-chloro analog synthesis and MP data).
- Zhao, L. L., et al. (2011).[3] 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E, 67(6), o1531. (Crystallographic data for the 2-chloro analog).

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Sources

- [1. Ethyl 2-methylthiazole-5-carboxylate | 79836-78-5 \[chemicalbook.com\]](#)
- [2. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
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